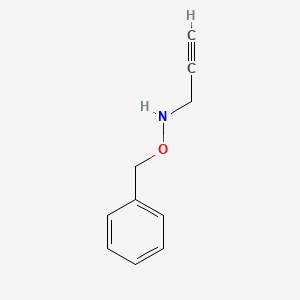

(benzyloxy)(prop-2-yn-1-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(benzyloxy)(prop-2-yn-1-yl)amine, also known as {[(2-propynylamino)oxy]methyl}benzene, is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzyloxy group and a prop-2-yn-1-ylamine group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (benzyloxy)(prop-2-yn-1-yl)amine typically involves the reaction of benzyl alcohol with propargylamine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

(benzyloxy)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyloxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce different amine compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the prominent applications of (benzyloxy)(prop-2-yn-1-yl)amine is in the development of pharmaceutical agents. Research indicates that compounds containing this moiety can act as inhibitors for critical biological targets, including cyclin-dependent kinases (CDKs). Such inhibitors are vital in cancer therapy, particularly in targeting glioblastoma and other malignancies .

Case Study: Inhibition of CDK2

- Objective: To evaluate the efficacy of this compound derivatives in inhibiting CDK2.

- Method: Synthesis of bifunctional compounds containing this structure, followed by biological assays to measure inhibition rates.

- Results: Several derivatives showed significant inhibitory activity against CDK2, suggesting potential for further development into therapeutic agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique alkyne functionality allows for various coupling reactions, including Sonogashira and alkyne metathesis, facilitating the construction of complex molecular architectures.

Data Table: Reaction Outcomes Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | 85 | |

| Alkyne Metathesis | Ru catalyst | 78 | |

| Hydroamination | Ir catalyst | 70 |

Research has shown that this compound exhibits antioxidant properties, making it a candidate for treating age-related diseases linked to oxidative stress. Studies have indicated that compounds with similar structures can mitigate reactive oxygen species (ROS), thus providing protective effects against cellular damage .

Mécanisme D'action

The mechanism of action of (benzyloxy)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to different biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(benzyloxy)(prop-2-yn-1-yl)amine is unique due to its specific combination of benzyloxy and prop-2-yn-1-ylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Activité Biologique

(b) (benzyloxy)(prop-2-yn-1-yl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and implications for therapeutic applications.

(b) this compound, with the chemical formula C11H13N1O1, is characterized by the presence of a benzyloxy group and a propargyl amine structure. The compound's structure can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Weight | 175.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In a study evaluating compounds similar to this compound, it was found that related compounds exhibited significant inhibition against AChE and BuChE:

| Enzyme | IC50 Value |

|---|---|

| AChE | 1.57 μM |

| BuChE | 0.43 μM |

| MAO-A | 2.30 μM |

| MAO-B | 4.75 μM |

These findings suggest that the compound may possess dual-targeting capabilities, which could be beneficial for treating cognitive impairments associated with Alzheimer's disease .

Neuroprotective Effects

In vivo studies demonstrated that compounds with structural similarities to this compound improved cognitive function in animal models with scopolamine-induced memory impairment. The results indicated that these compounds could cross the blood-brain barrier effectively, enhancing their potential therapeutic applications .

Toxicity Assessment

Toxicity evaluations revealed that this compound and its analogs exhibited low toxicity profiles in cell lines such as PC12 and BV-2 cells. Furthermore, no acute toxicity was observed in mice at doses up to 2500 mg/kg, indicating a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the benzyloxy and propargyl groups can significantly influence biological activity. For instance, variations in substituents on the aromatic ring or alterations in the alkyne moiety can enhance or diminish enzyme inhibitory effects .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

- Cognitive Enhancement : A study involving a compound structurally related to this compound showed significant improvements in memory retention in aged rats when administered prior to cognitive tasks.

- Neuroprotection in Alzheimer's Models : Another investigation documented that treatment with related compounds resulted in reduced amyloid-beta accumulation and improved synaptic function in transgenic mouse models of Alzheimer's disease.

Propriétés

IUPAC Name |

N-phenylmethoxyprop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPMXTWHZGCBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.